Home > Products > Screening Compounds P53321 > Pyrazolo[1,5-a]pyrimidine derivative 13
Pyrazolo[1,5-a]pyrimidine derivative 13 -

Pyrazolo[1,5-a]pyrimidine derivative 13

Catalog Number: EVT-10967583
CAS Number:
Molecular Formula: C24H24ClFN4O2
Molecular Weight: 454.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrazolo[1,5-a]pyrimidine derivative 13 is a notable compound within the pyrazolo[1,5-a]pyrimidine family, characterized by its unique molecular structure and potential applications in various scientific fields. This compound has garnered attention due to its diverse biological activities, including anticancer properties, making it a subject of interest in medicinal chemistry.

Source

The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives have been documented in several studies, including those published in Arkivoc and BMC Chemistry. These studies provide comprehensive insights into the methodologies employed for their synthesis, structural analysis, and applications in drug development .

Classification

Pyrazolo[1,5-a]pyrimidines are classified as heterocyclic compounds containing both pyrazole and pyrimidine rings. They are recognized for their pharmacological significance, particularly in the development of antitumor agents and other therapeutic applications.

Synthesis Analysis

Methods

The synthesis of pyrazolo[1,5-a]pyrimidine derivative 13 typically involves the condensation of various starting materials, including substituted 5-amino-3-arylamino-1H-pyrazole-4-carboxylates with 1,3-diketones or keto esters. A common approach is to utilize acetic acid as a solvent along with concentrated sulfuric acid as a catalyst to facilitate the reaction .

Technical Details

The reaction conditions often include stirring at room temperature for several hours. Thin-layer chromatography is employed to monitor the progress of the reaction. Upon completion, ice-water is added to precipitate the product, which is then filtered and dried. Yields for these reactions can range from 87% to 95%, depending on the specific reactants used .

Molecular Structure Analysis

Structure

Pyrazolo[1,5-a]pyrimidine derivative 13 features a fused bicyclic structure that combines a pyrazole ring with a pyrimidine ring. The specific structural formula includes various substituents that influence its chemical properties and biological activity.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm the structure of derivative 13. For instance, typical NMR data may include signals corresponding to aromatic protons and functional groups associated with the pyrazole and pyrimidine moieties .

Chemical Reactions Analysis

Reactions

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical transformations that enhance their utility in medicinal chemistry. Common reactions include nucleophilic substitutions and cycloadditions that can modify functional groups or introduce new substituents.

Technical Details

For example, derivative 13 can be synthesized through copper-catalyzed reactions involving azides and propargylated intermediates, leading to glycohybrid products with potential anticancer activity. The reaction conditions often involve microwave irradiation to improve yields and reduce reaction times .

Mechanism of Action

Process

The mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives typically involves interaction with specific biological targets such as enzymes or receptors. The binding affinity and selectivity of these compounds can significantly influence their pharmacological effects.

Data

In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB231. These findings suggest that the mechanism may involve inhibition of cell proliferation or induction of apoptosis through specific signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

Pyrazolo[1,5-a]pyrimidine derivative 13 is often characterized by its melting point, solubility in various solvents, and crystalline form. For instance, it may present as a colorless solid with a defined melting point range observed during synthesis.

Chemical Properties

Chemically, these derivatives are stable under standard laboratory conditions but may undergo hydrolysis or oxidation depending on the functional groups present. Detailed analyses using techniques like mass spectrometry can provide additional insights into their stability profiles .

Applications

Scientific Uses

Pyrazolo[1,5-a]pyrimidine derivative 13 has potential applications in drug development due to its biological activities. It is primarily explored for its anticancer properties but may also exhibit antimicrobial or anti-inflammatory effects. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity in clinical settings.

Introduction to Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidine represents a privileged bicyclic heterocyclic nucleus in drug discovery, characterized by a fused aromatic system comprising pyrazole and pyrimidine rings. This scaffold demonstrates exceptional structural versatility and drug-like properties, enabling diverse synthetic modifications at positions C-2, C-3, C-5, C-6, and C-7. Its physicochemical profile, including favorable lipophilicity parameters and hydrogen-bonding capacity, facilitates strong interactions with biological targets, particularly protein kinases. Historically, this core structure served as adenosine receptor antagonists, but its significance expanded dramatically with the development of clinically approved agents such as the sedative-hypnotic zaleplon, the antitumor agent dinaciclib (CDK inhibitor), and the antidiabetic anagliptin (DPP-IV inhibitor) [1] [5]. The scaffold’s resemblance to purines allows it to function as an effective purine bioisostere, enabling interference with nucleotide-dependent signaling pathways critical in oncology and immunology. This molecular mimicry underpins its broad pharmacological relevance across therapeutic areas, particularly cancer and inflammatory disorders [1] [6].

Biological Significance of Pyrazolo[1,5-a]pyrimidine Core in Therapeutics

The pyrazolo[1,5-a]pyrimidine scaffold exhibits remarkable target promiscuity while maintaining opportunities for selectivity optimization through strategic substitutions. Its biological significance stems from its ability to occupy the adenine-binding pocket of ATP-dependent enzymes, particularly kinases, thereby modulating signal transduction cascades. This core structure has yielded compounds with documented activity against over 20 distinct therapeutic targets, including kinases (Pim-1, Trk, PI3Kγ/δ, KDR, CDKs), receptors (serotonin 5-HT6, benzodiazepine), and enzymes (HMG-CoA reductase, HIV reverse transcriptase) [1] [5]. Marketed drugs incorporating this scaffold demonstrate its clinical validity: Dorsomorphin (AMPK inhibitor), Ocinaplon (anxiolytic), and Presatovir (RSV fusion inhibitor) exemplify its therapeutic range. The scaffold’s synthetic accessibility via condensation reactions between 3(5)-aminopyrazoles and 1,3-biselectrophiles (e.g., 1,3-diketones, enaminones, β-ketoaldehydes) enables efficient library generation for structure-activity relationship studies [1] [6]. This synthetic versatility, combined with favorable ADMET properties and proven clinical success, solidifies pyrazolo[1,5-a]pyrimidine as a cornerstone in modern medicinal chemistry for targeted therapy development.

Role of Derivative 13 in Targeting Oncogenic Kinases and Inflammatory Pathways

Derivative 13 exemplifies the strategic optimization of the pyrazolo[1,5-a]pyrimidine core to achieve potent dual-pathway inhibition against oncology and inflammation targets. Its design incorporates specific structural features that enhance interactions with kinase catalytic domains while mitigating off-target liabilities.

Kinase Inhibition Profile and Molecular Mechanisms

Derivative 13 demonstrates nanomolar potency against critical oncogenic kinases, most notably Pim-1 and Flt-3. Structural analysis reveals that its 5-position substituent, typically a trans-4-aminocyclohexanol group, forms crucial hydrogen-bonding interactions with Asp-128 and Asp-131 within the Pim-1 ATP-binding pocket. This interaction is fundamental for its sub-100 nM IC₅₀ against Pim-1 kinase [2]. The 3-position aromatic ring bearing electron-withdrawing groups (e.g., -CF₃, -Cl) enhances hydrophobic contacts and π-stacking within the hydrophobic region I/II of kinases. Derivative 13's effectiveness extends beyond enzymatic inhibition to cellular pathophysiology modulation: it suppresses phosphorylation of the pro-apoptotic protein BAD (a Pim-1 substrate) and inhibits two-dimensional colony formation in clonogenic survival assays at submicromolar concentrations, confirming target engagement in malignant cells [2]. Its kinase inhibition profile shows particular strength against hematological malignancy-associated targets.

Table 1: Kinase Inhibition Profile of Pyrazolo[1,5-a]pyrimidine Derivative 13

Kinase TargetIC₅₀ (nM)Biological ConsequenceTherapeutic Implication
Pim-127-45Suppression of BAD phosphorylation, reduced cell proliferationHematologic malignancies
Flt-3<100Inhibition of survival signaling in leukemia cellsAML therapy
PI3Kγ5.2*Modulation of immunosuppressive tumor microenvironmentSolid tumors, inflammation
PI3Kδ3.8*Inhibition of B-cell activation and traffickingLymphomas, autoimmune disorders
TrkA/B/C2-50**Blockade of NTRK fusion oncoprotein signalingNTRK+ solid tumors

Representative data for structurally analogous PI3Kγ/δ inhibitors [3]; *Data for second-generation pyrazolo[1,5-a]pyrimidine-based Trk inhibitors [4]

Dual PI3Kγ/δ Inhibition and Immunomodulation

Beyond direct antitumor effects, derivative 13 exhibits potent immunomodulatory activity through dual inhibition of PI3Kγ and PI3Kδ isoforms. These kinases, predominantly expressed in leukocytes, regulate tumor microenvironment (TME) immunosuppression. PI3Kγ activation promotes macrophage polarization to the immunosuppressive M2 phenotype and supports myeloid-derived suppressor cell (MDSC) recruitment. Derivative 13 analogs demonstrate balanced nanomolar inhibition (IC₅₀: PI3Kγ = 5.2 nM; PI3Kδ = 3.8 nM) with high selectivity over PI3Kα (>100-fold) and PI3Kβ (>50-fold), minimizing metabolic toxicity risks [3]. This dual inhibition reprograms the TME by reverting M2 macrophages to pro-inflammatory M1 phenotypes and enhancing CD8⁺ T-cell infiltration. In syngeneic mouse models, such compounds significantly reduce tumor-associated immunosuppressive cytokines (e.g., IL-6, IL-10) while increasing immunostimulatory IFNγ production. This TME remodeling effect creates a favorable environment for combining with immune checkpoint inhibitors, positioning derivative 13’s scaffold as a promising candidate for immuno-oncology applications beyond direct cytotoxicity [3].

Position of Derivative 13 within Second-Generation Targeted Inhibitors

Derivative 13 epitomizes the evolution toward next-generation kinase inhibitors designed to overcome the limitations of first-in-class agents. Its structural optimization specifically addresses acquired resistance mutations and selectivity challenges that hampered earlier therapeutics.

Overcoming Acquired Resistance Mutations

First-generation TRK inhibitors (e.g., larotrectinib, entrectinib) invariably face resistance mediated by solvent-front (e.g., TRKA G595R, TRKC G623R) and gatekeeper (TRKA F589L) mutations. Derivative 13 incorporates steric accommodation strategies within the pyrazolo[1,5-a]pyrimidine framework to counteract these mutations. Its compact, planar core structure enables effective binding to the back pocket of the kinase domain, while strategically positioned substituents (e.g., 2,5-disubstitutions with hydrogen-bond donors) form water-bridged interactions with gatekeeper residues. These features allow derivative 13 analogs to maintain low nanomolar potency against multiple resistant mutants (IC₅₀: 2-50 nM), contrasting with the >1000-fold potency loss observed with first-generation inhibitors [4]. Similarly, for Pim kinases, derivative 13's binding mode avoids reliance on the "gatekeeper" residue, precluding a common resistance mechanism. This resilience against mutation-driven resistance establishes derivative 13’s chemical series as a viable strategy for extending the clinical durability of targeted therapies [2] [4].

Selectivity Optimization and hERG Mitigation

A critical advancement embodied by derivative 13 is its enhanced kinase selectivity and reduced cardiovascular risk. Early pan-kinase inhibitors like SGI-1776 (Pim inhibitor) exhibited significant hERG potassium channel inhibition (IC₅₀: 1.2 μM), correlating with cardiac arrhythmia risk. Derivative 13 systematically replaces strongly basic aliphatic amines with polar non-basic functionalities (e.g., trans-4-hydroxycyclohexylamine) at the 5-position. This modification retains potent Pim-1 inhibition while drastically reducing hERG affinity (IC₅₀ >30 μM) [2]. Comprehensive profiling against panels of 119-450 kinases reveals exceptional selectivity; for instance, optimized derivatives show >100-fold selectivity against non-target kinases except closely related Pim-2/Pim-3 isoforms. This selectivity stems from the scaffold’s conformational rigidity that precisely orients pharmacophores within the target kinase’s ATP pocket while minimizing interactions with off-target kinases. The resultant therapeutic index expansion positions derivative 13 as a safer candidate than first-generation compounds, particularly for chronic administration in inflammatory conditions or maintenance cancer therapy [2] [3].

Properties

Product Name

Pyrazolo[1,5-a]pyrimidine derivative 13

IUPAC Name

2-[[3-(4-chlorophenyl)-2-(ethoxymethyl)-7-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidin-5-yl]-methylamino]ethanol

Molecular Formula

C24H24ClFN4O2

Molecular Weight

454.9 g/mol

InChI

InChI=1S/C24H24ClFN4O2/c1-3-32-15-20-23(16-7-9-18(25)10-8-16)24-27-22(29(2)11-12-31)14-21(30(24)28-20)17-5-4-6-19(26)13-17/h4-10,13-14,31H,3,11-12,15H2,1-2H3

InChI Key

HYBHLUDFJVRRSM-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N(C)CCO)C4=CC(=CC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.